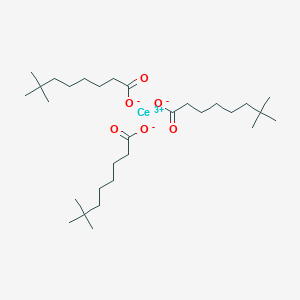
3-(3,5-Dichlorophenyl)-2-methyl-1-propene
Descripción general
Descripción
3-(3,5-Dichlorophenyl)-2-methyl-1-propene, commonly referred to as 3,5-DCMP, is an organic compound belonging to the class of compounds known as organochlorines. It is a colorless liquid with a faint odor, and is used in a variety of applications in the chemical, pharmaceutical, and agricultural industries. 3,5-DCMP has recently been studied for its potential applications in scientific research, and has been found to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Environmental Impact and Treatment of Chlorophenols
Chlorophenols in Waste Incineration :Chlorophenols (CPs) have been extensively studied due to their role as precursors to dioxins in thermal processes, including Municipal Solid Waste Incineration (MSWI). Research highlights the correlation between CP and dioxin concentrations in MSWI and their Air Pollution Control Devices (APCDs), emphasizing the need for efficient capture and treatment methods to minimize environmental release and impact (Peng et al., 2016).
Degradation by Zero Valent Iron :The degradation of CPs using zero valent iron (ZVI) and iron-based bimetallic systems is a promising approach for treating contaminated water. These methods show potential for efficiently dechlorinating CPs, highlighting the importance of the iron oxides formed on the ZVI surface in facilitating the removal processes (Gunawardana et al., 2011).
Health Effects of Chlorinated Solvents
Occupational Exposure to Chlorinated Solvents :The adverse health effects of occupational exposure to chlorinated aliphatic solvents, including central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity, are well-documented. Despite the known risks, many of these solvents remain in large-volume use, underscoring the need for ongoing research and stricter exposure limits to protect worker health (Ruder, 2006).
Applications in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide :The versatility of benzene-1,3,5-tricarboxamide (BTA) compounds in supramolecular chemistry is highlighted by their application in nanotechnology, polymer processing, and biomedical fields. BTAs self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, demonstrating the potential of structurally similar compounds for advanced material applications (Cantekin et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds such as 3,5-dichlorophenylboronic acid are used in suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the suzuki–miyaura coupling process, the reaction involves the oxidative addition of an electrophilic organic group, where palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling process, which uses similar compounds, is a key biochemical pathway in the synthesis of various organic compounds .
Pharmacokinetics
A structurally similar compound, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, has been studied, and it was found that increases in dose led to proportionate increases in the maximum blood substance concentration .
Result of Action
Similar compounds have been synthesized and evaluated for their anticancer activity against different cancer strains .
Action Environment
It’s worth noting that pesticides such as iprodione, which can metabolize to 3,5-dichloroaniline (3,5-dca), a compound structurally similar to 3-(3,5-dichlorophenyl)-2-methyl-1-propene, are influenced by environmental factors .
Propiedades
IUPAC Name |
1,3-dichloro-5-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h4-6H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANJXFKTRGBTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641229 | |
| Record name | 1,3-Dichloro-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)-2-methyl-1-propene | |
CAS RN |
69278-44-0 | |
| Record name | 1,3-Dichloro-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1615122.png)







